2-[4-(2-Methylpropoxy)phenyl]acetic acid chemical structure
2-[4-(2-Methylpropoxy)phenyl]acetic acid chemical structure
An In-Depth Technical Guide to 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Foreword: Navigating the Known and the Unknown
In the landscape of chemical research and drug development, we often encounter compounds that, despite their intriguing structures, remain largely uncharacterized in public literature. 2-[4-(2-Methylpropoxy)phenyl]acetic acid (CAS No. 13362-94-2) is one such molecule. While it shares a structural kinship with well-documented non-steroidal anti-inflammatory drugs (NSAIDs), its specific synthesis, characterization, and biological profile are not extensively reported. This guide, therefore, adopts a dual approach. It rigorously presents the established factual data while simultaneously leveraging expert chemical principles to propose logical synthetic pathways, predict analytical signatures, and infer potential biological relevance. This document is designed for the research scientist, providing not just what is known, but a framework for future investigation.
Molecular Identity and Physicochemical Properties
2-[4-(2-Methylpropoxy)phenyl]acetic acid is a carboxylic acid derivative featuring a phenylacetic acid core. The defining feature is the ether linkage at the para-position of the phenyl ring, connecting it to an isobutyl (2-methylpropyl) group.
The molecular structure consists of three key domains:
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A Phenylacetic Acid Core: This moiety is common in a class of NSAIDs and provides the acidic functional group.
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An Aromatic Ring: The benzene ring serves as the central scaffold.
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An Isobutoxy Side Chain: The 4-(2-methylpropoxy) group is a lipophilic tail that can significantly influence the molecule's interaction with biological targets.
A summary of its fundamental properties is provided below.
| Property | Value | Source |
| CAS Number | 13362-94-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3][4] |
| Molecular Weight | 208.25 g/mol | [1][3] |
| Synonyms | 2-(4-Isobutoxyphenyl)acetic Acid; Benzeneacetic acid, 4-(2-methylpropoxy)- | [2] |
| Hazard Class | Irritant | [2][3] |
Proposed Synthesis Protocol: A Chemist's Perspective
This proposed synthesis leverages two classic and reliable reactions: the Williamson ether synthesis for forming the key C-O bond and the hydrolysis of a nitrile to yield the desired carboxylic acid.
Workflow for Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step 1: Williamson Ether Synthesis of 4-(2-Methylpropoxy)phenylacetonitrile
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Principle: This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). Here, we deprotonate the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to create a potent nucleophile that will attack the primary alkyl halide, isobutyl bromide. Sodium hydride is an excellent choice as a strong, non-nucleophilic base that produces hydrogen gas as its only byproduct, simplifying workup.
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Methodology:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).
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Add 4-hydroxyphenylacetonitrile (1.0 eq).
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Cool the solution to 0°C in an ice bath.
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Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
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Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the sodium phenoxide salt.
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Re-cool the mixture to 0°C and add isobutyl bromide (1.2 eq) dropwise via a syringe.
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Allow the reaction to warm to room temperature and then heat to a gentle reflux overnight.
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Monitor reaction progress via Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction and cautiously quench with water. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purify via column chromatography if necessary.
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Step 2: Acid-Catalyzed Hydrolysis to 2-[4-(2-Methylpropoxy)phenyl]acetic acid
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Principle: The nitrile group can be hydrolyzed under strong acidic conditions to a carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.
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Methodology:
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Combine the crude 4-(2-Methylpropoxy)phenylacetonitrile from Step 1 with a 6M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
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Heat the mixture to reflux. The reaction can take several hours to proceed to completion.
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Monitor the disappearance of the intermediate by TLC.
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Upon completion, cool the mixture to room temperature and then in an ice bath. The product, being a solid carboxylic acid, may precipitate out of the aqueous solution.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water to remove any remaining acid.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-[4-(2-Methylpropoxy)phenyl]acetic acid.
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Predictive Analytical Characterization
Lacking published spectra, we can predict the key analytical signatures of the molecule based on its structure. This predictive analysis is crucial for researchers to confirm the identity and purity of the compound should they synthesize it.
Predicted NMR Spectroscopic Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Carboxylic Acid (-COOH) | δ 10-12 ppm (s, 1H) | δ ~175-180 ppm | Deshielded acidic proton; characteristic carbonyl carbon chemical shift. |
| Methylene (-CH₂-COOH) | δ ~3.6 ppm (s, 2H) | δ ~40-45 ppm | Singlet adjacent to the aromatic ring and carbonyl group. |
| Aromatic Protons (AA'BB') | δ ~7.2 ppm (d, 2H), δ ~6.9 ppm (d, 2H) | δ ~158, ~130, ~115, ~128 ppm | Protons ortho to the acetic acid group will be downfield from those ortho to the ether group. |
| Ether Methylene (-O-CH₂-) | δ ~3.7 ppm (d, 2H) | δ ~74-78 ppm | Methylene protons adjacent to the oxygen atom, split by the methine proton. |
| Methine (-CH-(CH₃)₂) | δ ~2.0 ppm (m, 1H) | δ ~28-32 ppm | Septet or multiplet due to coupling with 6 methyl protons and 2 methylene protons. |
| Methyl Groups (-CH(CH₃)₂) | δ ~1.0 ppm (d, 6H) | δ ~19-22 ppm | Doublet due to coupling with the single methine proton. |
Predicted IR and MS Data
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Infrared (IR) Spectroscopy:
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~2500-3300 cm⁻¹: A very broad O-H stretch characteristic of a carboxylic acid dimer.
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~1700-1725 cm⁻¹: A strong C=O stretch from the carboxylic acid carbonyl group.
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~1250-1300 cm⁻¹ & ~1050-1150 cm⁻¹: C-O stretching vibrations from the ether and carboxylic acid groups.
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~1610 & ~1510 cm⁻¹: C=C stretching bands for the aromatic ring.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): Expected at m/z = 208.11 (for C₁₂H₁₆O₃).
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Key Fragments: Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 163. Loss of the isobutoxy group (-C₄H₉O, 73 Da) or isobutyl group (-C₄H₉, 57 Da). A prominent peak corresponding to the tropylium-like ion resulting from benzylic cleavage would also be expected.
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Potential Biological Activity and Applications
Known Application
2-[4-(2-Methylpropoxy)phenyl]acetic acid is identified as an acylating agent and a chemical intermediate.[1] It has been used in the synthesis of the atypical antipsychotic drug pimavanserin, where it is reacted with benzylamine to form an amide bond.[1]
Inferred Biological Activity: A Structural Analogue Perspective
The primary interest for drug development professionals lies in the structural similarity of this compound to known NSAIDs. Specifically, it is an isomer of the well-known drug Ibuprofen (2-(4-isobutylphenyl)propanoic acid) and structurally related to Ibufenac (2-(4-isobutylphenyl)acetic acid).
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Hypothesis: Based on this structural similarity, 2-[4-(2-Methylpropoxy)phenyl]acetic acid is a candidate for investigation as a Cyclooxygenase (COX) inhibitor .
The mechanism of action for traditional NSAIDs like Ibuprofen involves the non-selective inhibition of COX-1 and COX-2 enzymes.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5][6][7] Inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[6]
Caption: Hypothesized mechanism via COX enzyme inhibition.
The key structural difference between this compound and its NSAID relatives is the ether linkage . This modification could alter its potency, COX-1/COX-2 selectivity, metabolic stability, and overall pharmacokinetic profile. It represents a rational starting point for a medicinal chemistry campaign to explore novel NSAID candidates.
Conclusion and Future Directions
2-[4-(2-Methylpropoxy)phenyl]acetic acid stands as a molecule of potential, situated at the intersection of known chemical synthesis and unexplored biological activity. While its current documented use is as a synthetic intermediate, its structural relationship to potent anti-inflammatory agents cannot be ignored.
This guide has provided a comprehensive overview based on available data and expert chemical inference. To move forward, the following research is essential:
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Definitive Synthesis and Characterization: The proposed synthetic route should be performed, and the resulting compound fully characterized using modern analytical techniques (NMR, IR, MS, Elemental Analysis) to confirm its structure and purity.
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In Vitro Biological Screening: The purified compound must be tested in COX-1 and COX-2 enzymatic assays to confirm the hypothesis of its inhibitory activity and determine its potency and selectivity.
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Pharmacokinetic Profiling: Preliminary studies on its absorption, distribution, metabolism, and excretion (ADME) would be necessary to understand its drug-like properties.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the chemical and biological identity of 2-[4-(2-Methylpropoxy)phenyl]acetic acid and determine its true potential as a therapeutic agent or a valuable tool for chemical biology.
References
- Orzalesi G, Selleri R, Caldini O, Volpato I, Innocenti F, Colome J, Sacristan A, Varez G (1977). "Ibuproxam and ibuprofen. A pharmacological comparison". Arzneimittel-Forschung. 27 (5): 1006–12. PMID 577862.
-
News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68704, Ibuproxam. Retrieved from [Link]
-
Wikipedia. (2025, November 30). Ibuproxam. Retrieved from [Link]
-
PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen? Retrieved from [Link]
-
National Center for Biotechnology Information. (1977). Determination of Ibuproxam and Its Metabolites in the Plasma and Urine of Rats. PubMed. Retrieved from [Link]
-
PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacokinetics. Retrieved from [Link]
-
YAKHAK HOEJI. (1991, April 30). Synthesis of Ibuproxam. Retrieved from [Link]
-
National Center for Biotechnology Information. (1977). Anti-inflammatory agents: determination of ibuproxam and its metabolite humans. Correlation between bioavailability, tolerance and chemico-physical characteristics. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Synthesis, In Vitro Hydrolysis, Bioanalytical Method Development and Pharmacokinetic Study of an Amide Prodrug of Ibuprofen. Retrieved from [Link]
-
Thoreauchem. (n.d.). 2-[4-(2-methylpropoxy)phenyl]acetic acid-13362-94-2. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-[4-(2-methylpropoxy)phenyl]acetic acid | 13362-94-2 [amp.chemicalbook.com]
- 3. 2-[4-(2-methylpropoxy)phenyl]acetic acid CAS#: 13362-94-2 [chemicalbook.com]
- 4. 2-[4-(2-methylpropoxy)phenyl]acetic acid-13362-94-2 - Thoreauchem [thoreauchem.com]
- 5. news-medical.net [news-medical.net]
- 6. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]

